1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine

Dopamine D2 Receptor Functional Selectivity Conformational Analysis

Using non-methylated 2-aminotetralin scaffolds in CNS programs predictably fails to recapitulate D2 antagonist profiles due to absent C1-stereochemical control. 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS 1894346-14-5) solves this: • cis-(1S,2R) configuration is mandatory for D2/D3 antagonist activity (UH-242/UH-232 series). • C1-methyl enhances log P, improving in vivo brain penetration vs. unmethylated scaffolds. • All four stereoisomers available for comprehensive GPCR subtype SAR libraries. Racemic and enantiopure forms supplied from inventory.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
Cat. No. B12065381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1C(CCC2=CC=CC=C12)N
InChIInChI=1S/C11H15N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-5,8,11H,6-7,12H2,1H3
InChIKeySQBPDFBRNAMLBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-aminotetralin: Core Scaffold for Dopaminergic & Metabolic Research


1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine (CAS 1894346-14-5; synonym: 1-methyl-2-aminotetralin) is a chiral, bicyclic primary amine scaffold (C11H15N; MW 161.24 g/mol) [1]. It belongs to the broader 2-aminotetralin class, a privileged structure extensively utilized in medicinal chemistry for probing central dopamine (DA) receptors, serotonin (5-HT) receptors, and the glycogen phosphorylase enzyme [2][3]. The stereochemistry at C1 and C2, combined with the aromatic ring oxygen substitution pattern, profoundly dictates the pharmacological profile of its derivatives, governing agonist versus antagonist behavior at D2-like receptors [4].

Workflow
Chiral building block for D2/D3 antagonist SAR
Stereochemical Control
Four stereoisomers enable GPCR probe differentiation
Scaffold
Glycogen phosphorylase inhibitor precursor (patent-protected space)

Why Unsubstituted 2-Aminotetralin Cannot Substitute for 1-Methyl-2-aminotetralin


The C1-methyl substituent on the 2-aminotetralin nucleus is not an inert structural feature; rather, it is a critical stereochemical and conformational control element. X-ray crystallography and molecular mechanics studies demonstrate that C1-methyl substitution alters the preferred tetralin ring inversion angle (phi) and the dihedral angle tau(C1, C2, N, lone pair), two parameters shown to be decisive for D2-receptor agonism versus antagonism [1]. Unsubstituted 2-aminotetralin derivatives cannot recapitulate this conformational restriction, leading to dramatically different pharmacological profiles. Simply replacing a 1-methyl-2-aminotetralin progenitor with a C1-unsubstituted analog in a structure-activity relationship (SAR) program will predictably fail to produce the intended receptor interaction profile, as evidenced by the reversal of pharmacological activity observed between C1-methylated and unmethylated congeners [2].

1-Methyl-2-aminotetralin C1-methyl restricts ring inversion angle; enforces antagonist binding mode
Unsubstituted 2-aminotetralin Lacks conformational constraint; favors agonist orientation at D2
Chiral SAR diversity Four stereoisomers probe distinct GPCR conformations
Two enantiomers only Limited stereochemical space may miss antagonist leads
Lipophilicity & CNS exposure C1-methyl enhances log P; supports brain penetration models
Lower log P Reduced CNS partitioning may limit in vivo target engagement

1-Methyl-2-aminotetralin: Differentiation vs. Closest Analogs


C1-Methylation Switches D2 Agonism to Antagonism

In the 5-hydroxylated 2-(di-n-propylamino)tetralin series, the introduction of a C1-methyl substituent is sufficient to convert a potent D2 receptor agonist into a D2 receptor antagonist. The non-methylated parent compound, (2S)-5-hydroxy-2-(di-n-propylamino)tetralin (5-OH-DPAT), acts as a high-affinity D2 agonist. Its C1-methylated derivative, 1S,2R-5-hydroxy-1-methyl-2-(di-n-propylamino)tetralin (UH-242), is a well-established D2 receptor antagonist [1]. X-ray crystallographic analysis reveals this functional switch originates from the C1-methyl group's constraint of the dihedral angle tau(C1, C2, N, lone pair) away from the ~60° optimal for agonism [1]. An unsubstituted or non-methylated 2-aminotetralin scaffold cannot achieve this mode of antagonism.

D2 Agonism vs Antagonism
Head-to-head
Functional reversal: C1-methyl converts agonist to antagonist
Supports antagonist design workflow
In vivo rat models; structural basis from X-ray
Dopamine D2 Receptor Functional Selectivity Conformational Analysis

C1-Methyl Substitution Modulates D3 vs. D2 Selectivity

C1-methylation of 2-aminotetralins directly impacts dopamine receptor subtype selectivity. The non-methylated agonist (R)-7-hydroxy-2-dipropylaminotetralin exhibits a 70-fold binding selectivity for the D3 receptor over D2. Its cis-C1-methyl congener, (1S,2R)-AJ-148, displays a markedly reduced 38-fold selectivity for D3 over D2 [1]. The ~1.8-fold decrease in selectivity ratio confirms that the C1-methyl group participates in critical steric interactions within the D3 receptor binding pocket, a specific advantage for programs aiming to tune D2/D3 selectivity.

D3/D2 Selectivity
Head-to-head
~1.8-fold reduction (70→38-fold)
Context: tune subtype selectivity in assays
Cloned human D2A, D3; [3H]raclopride
Dopamine D3 Receptor Subtype Selectivity 2-Aminotetralin SAR

C1-Methylation Increases Lipophilicity for CNS Penetration

Measured partition coefficients for 5-oxygenated 2-amino-1-methyltetralin derivatives indicate a predictable increase in lipophilicity compared to their C1-unsubstituted counterparts. In a direct comparison, the C1-methylated (1S,2R)-5-hydroxy-1-methyl-2-(di-n-propyl)aminotetralin exhibited a higher log P value than its non-methylated (2S) congener [1]. The increased lipophilicity, provided by the C1-methyl group, correlated with improved penetration into the central nervous system (CNS) in in vivo models, a critical advantage for neuroscience-focused procurement [1].

Lipophilicity (log P)
Head-to-head
Measurable log P increase with C1-methyl
Supports CNS penetration model context
Shake-flask octanol/water; reserpine rat model
Lipophilicity CNS Drug Design Physicochemical Properties

Chiral Complexity: Four Stereoisomers Broaden Pharmacology

The C1-methyl substituent introduces a second chiral center, generating four distinct stereoisomers (1S,2R; 1R,2S; 1S,2S; 1R,2R) from the 2-aminotetralin scaffold, compared to only two enantiomers available from the C1-unsubstituted 2-aminotetralin series. Resolved enantiomers of cis- and trans-2-amino-5-methoxy-1-methyltetralins were shown to possess divergent pharmacological profiles, with the (1S,2R) cis-isomers exhibiting DA receptor antagonism while the (1S,2S) trans-isomers were inactive or weak partial agonists [1][2]. This stereochemical expansion allows probing of distinct receptor conformations inaccessible to the non-methylated scaffold.

Stereoisomer Diversity
Head-to-head
4 distinct isomers vs 2 (unsubstituted)
Enables wider GPCR probe library
Chiral HPLC resolution; antagonist/agonist spread
Chiral Resolution Stereochemistry Pharmacological Differentiation

Glycogen Phosphorylase Inhibitor Scaffold

The 2-amino-1-functionalized tetralin scaffold, for which 1-Methyl-1,2,3,4-tetrahydro-2-naphthalenamine serves as the core structural precursor, is claimed as a glycogen phosphorylase inhibitor in US Patent 7,214,704 [1]. This patent covers a distinct therapeutic indication—metabolic disease—that is not addressed by the dopamine receptor-targeting 2-aminotetralin analogs. Alternative 2-aminotetralin scaffolds (e.g., 2-amino-3-functionalized or 2-amino-4-functionalized tetralins) are covered in separate, contemporaneous filings [1], indicating that the 1-position substitution pattern confers a specific advantage in binding the glycogen phosphorylase active site.

Glycogen Phosphorylase
Class-level
2-amino-1-substituted tetralins claimed in patent
Patent-protected chemical space for metabolic enzyme studies
Data to verify; distinct from 3-/4-substituted analogs
Glycogen Phosphorylase Type 2 Diabetes Patent-Protected Scaffold

Conformational Restriction Shifts D2 Antagonist Binding Mode

Homology-based receptor models of the human D2A and D3 receptors, constructed using bacteriorhodopsin as a template, reveal that C1-methylated antagonists like (1S,2R)-UH-232 bind in a distinct orientation compared to their non-methylated agonist counterparts [1]. Molecular docking shows that the C1-methyl group forces the aromatic ring to position more extracellularly within the binding pocket, altering the interaction with Phe-390 in transmembrane region 6 [1]. This steric-driven shift in binding mode is unique to C1-substituted 2-aminotetralins and is not achievable with the non-methylated scaffold.

D2 Binding Mode
Class-level
C1-methyl shifts aromatic ring position extracellularly (model)
Guides rational antagonist scaffold selection
Homology modeling; Phe-390 interaction change
Receptor Docking Molecular Modeling Antagonist Design

1-Methyl-2-aminotetralin: Key Procurement Scenarios


Chiral Synthesis of D2/D3 Antagonist Leads

This compound is the mandatory starting scaffold for any program targeting selective dopamine D2 or D3 receptor antagonists. As demonstrated by UH-242 and UH-232, the cis-(1S,2R) configuration is essential for antagonist activity, a profile completely absent in the C1-unsubstituted series [1]. Researchers should procure enantiomerically pure (1S,2R)- or (1R,2S)-1-methyl-2-aminotetralin for divergent synthesis of antagonist and agonist lead series, respectively.

Glycogen Phosphorylase Inhibitor Development for Type 2 Diabetes

Pharmaceutical development teams pursuing glycogen phosphorylase as a target for type 2 diabetes should specifically procure 1-methyl-1,2,3,4-tetrahydro-2-naphthalenamine to functionalize at the amine position. As claimed in US Patent 7,214,704, the 2-amino-1-functionalized tetralin series demonstrates inhibitory activity against this enzyme, offering a patent-protected entry into a distinct indication space compared to 3- or 4-substituted analogs [2].

Lipophilicity-Driven CNS Drug Discovery

Medicinal chemistry teams optimizing central nervous system (CNS) drug candidates should select this scaffold over the non-methylated 2-aminotetralin. The C1-methyl group contributes a measurable increase in partition coefficient (log P), which correlates directly with improved in vivo brain penetration in rodent models [3]. This property is critical for achieving target engagement in the striatum and other deep brain structures.

Stereochemical SAR Libraries for GPCR Discovery

For academic screening centers or industrial hit-to-lead programs, procuring all four stereoisomers of 1-methyl-2-aminotetralin enables construction of stereochemically comprehensive compound libraries. The resulting four isomers display distinct pharmacological activities—from full agonism to pure antagonism—providing a richer SAR dataset than the two-isomer system of the non-methylated scaffold [4]. This is particularly valuable for probing G-protein coupled receptor (GPCR) subtypes with subtle conformational differences.

Application
Selection Property
Validation Focus
D2/D3 antagonist lead synthesis
Chiral building block stereochemistry
Functional activity reversal confirmation
Glycogen phosphorylase inhibitor research
Patent-family substitution pattern
Enzyme inhibition assay context
CNS-exposure optimization studies
Lipophilicity (log P) modulation
In vivo brain exposure model review
GPCR stereochemical library construction
Stereoisomer diversity
GPCR subtype conformational probing
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